molecular formula C18H15NO2S B12278284 Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate

Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate

Cat. No.: B12278284
M. Wt: 309.4 g/mol
InChI Key: HRBQCTFHFCJDJN-UHFFFAOYSA-N
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Description

Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate is a compound that features a quinoline moiety attached to a benzoate ester via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate nucleophilic substitution.

    Esterification: Finally, the benzoate ester is formed by reacting the thioether-substituted quinoline with methyl 4-bromobenzoate under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated quinoline derivatives.

Scientific Research Applications

Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, including DNA and proteins, which can lead to effects such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate
  • Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate
  • Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate

Uniqueness

Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate is unique due to its specific combination of a quinoline moiety with a benzoate ester via a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 4-(quinolin-8-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C18H15NO2S/c1-21-18(20)15-9-7-13(8-10-15)12-22-16-6-2-4-14-5-3-11-19-17(14)16/h2-11H,12H2,1H3

InChI Key

HRBQCTFHFCJDJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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